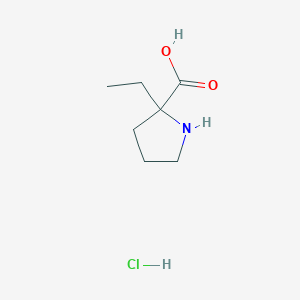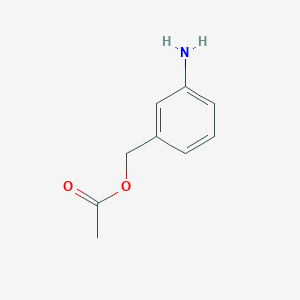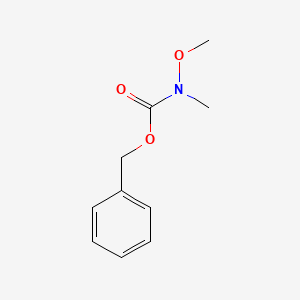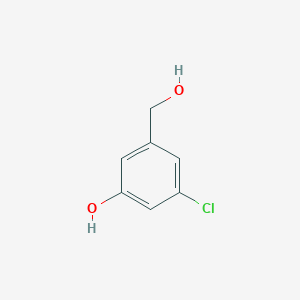![molecular formula C12H22N2O2 B1465198 Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate CAS No. 171906-66-4](/img/structure/B1465198.png)
Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
Descripción general
Descripción
Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a chemical compound with the IUPAC name tert-butyl ((1R,5S)-3-azabicyclo [3.2.0]heptan-1-yl)carbamate . It has a molecular weight of 212.29 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and similar structures has been a topic of interest in the field of organic chemistry . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3, (H,13,14)/t8-,11-/m0/s1 . This indicates that the compound has a bicyclic structure with a nitrogen atom incorporated into one of the rings .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.29 . It is stored at room temperature and is available in powder form . Predicted properties include a boiling point of 318.2° C at 760 mmHg and a density of 1.2 g/cm 3 .Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
- The compound is utilized in the synthesis of complex organic structures, including bicyclic and tricyclic systems. For instance, it's used in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, which are intermediates in the total synthesis of epibatidine, a potent analgesic (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).
Enantiomerically Pure Compounds
- The compound is important in the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, indicating its role in producing chiral compounds. This process shows significant improvements over traditional methods, highlighting the compound's efficiency in organic synthesis (Maton et al., 2010).
Diels-Alder Reactions
- Tert-butyl carbamate derivatives, including the compound , have been used in Diels-Alder reactions, a key transformation in organic chemistry. This reaction is important for constructing cyclic structures, which are prevalent in many natural products and pharmaceuticals (Padwa, Brodney, & Lynch, 2003).
Synthesis of Amino Acid Derivatives
- It has been used in the synthesis of constrained amino acids, which are valuable in peptide research and drug design. For example, it's employed in the synthesis of a glutamic acid analogue (Hart & Rapoport, 1999).
Pharmaceutical Intermediate Synthesis
- The compound serves as an intermediate in the synthesis of biologically active compounds. This includes its use in the synthesis of methyl penam-(3S)-carboxylate, a skeleton of penicillin-type β-lactams (Chiba et al., 1989).
Development of New Scaffolds
- It's used in the creation of new scaffolds for chemical synthesis, such as the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for substituted piperidines (Harmsen et al., 2011).
Crystallography and Molecular Structure
- Research on carbamate derivatives, including tert-butyl carbamates, helps in understanding molecular structures and interactions through crystallography. This is crucial for drug design and materials science (Das et al., 2016).
Chemical Synthesis Optimization
- Studies have focused on the optimization of synthetic methods for compounds like tert-butyl carbamate derivatives. This includes improving yields and streamlining synthesis processes, which is vital for large-scale production (Zhao et al., 2017).
Hydrogen and Halogen Bonds Study
- Tert-butyl carbamate derivatives have been used to study the interactions involving hydrogen and halogen bonds, contributing to our understanding of molecular interactions (Baillargeon et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Direcciones Futuras
The future directions for research on this compound and similar structures could involve further exploration of their synthesis and potential applications. The 8-azabicyclo [3.2.1]octane scaffold, for example, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Propiedades
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIHMDKPBXOVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140017 | |
| Record name | Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171906-66-4 | |
| Record name | Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171906-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




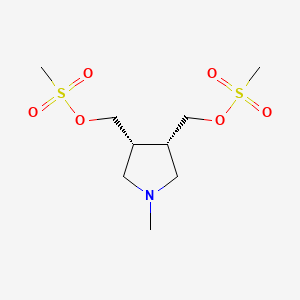
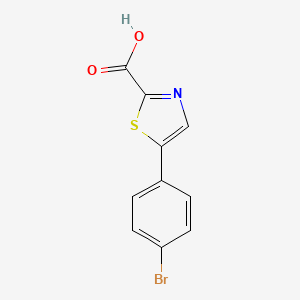
![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)
![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)

